Ambrosane
Description
Ambrosane is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₆ and the IUPAC name (3aS,5R,8S,8aS)-5-isopropyl-3a,8-dimethyldecahydroazulene . Its fully saturated decahydroazulene framework distinguishes it from simpler monoterpenes and unsaturated sesquiterpenes. The compound is characterized by a bicyclic structure comprising fused cyclopentane and cycloheptane rings, with methyl and isopropyl substituents at specific positions (Figure 1).
Properties
Molecular Formula |
C15H28 |
|---|---|
Molecular Weight |
208.38 g/mol |
IUPAC Name |
(3aS,4S,7R,8aS)-4,8a-dimethyl-7-propan-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene |
InChI |
InChI=1S/C15H28/c1-11(2)13-8-7-12(3)14-6-5-9-15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
InChI Key |
TUKMYOLTOOBHQF-XGUBFFRZSA-N |
SMILES |
CC1CCC(CC2(C1CCC2)C)C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@]2([C@H]1CCC2)C)C(C)C |
Canonical SMILES |
CC1CCC(CC2(C1CCC2)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This compound belongs to the sesquiterpene family, which includes compounds with diverse bicyclic and tricyclic frameworks. Below, we compare this compound with three structurally related sesquiterpenes: β-Caryophyllene , Guaiane , and Cadinane .
Structural Comparison
This compound vs. β-Caryophyllene
- β-Caryophyllene : Unsaturated bicyclic sesquiterpene (C₁₅H₂₄) featuring a bicyclo[7.2.0]undec-4-ene framework and a trans-ring junction .
- Key Difference: this compound’s higher hydrogenation level reduces reactivity compared to β-caryophyllene, which interacts with cannabinoid receptors (e.g., CB2) due to its conjugated double bonds.
This compound vs. Guaiane
- This compound: Often synonymized with pseudoguaiane, indicating structural mimicry of guaiane derivatives .
- Guaiane : A bicyclic sesquiterpene (C₁₅H₂₄) with a distinct 5,7-fused ring system and varying oxygenation patterns.
- Key Difference : Guaiane derivatives typically exhibit higher oxygenation (e.g., hydroxyl or ketone groups), enhancing solubility and bioactivity in medicinal contexts.
This compound vs. Cadinane
- Cadinane : Tricyclic sesquiterpene (C₁₅H₂₄) with two fused cyclohexane rings and a methyl-substituted bridge.
- Key Difference : Cadinane’s tricyclic framework confers rigidity, making it a precursor for fragrances and insecticidal agents.
Table 2: Structural and Functional Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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